Cas no 2171955-18-1 ({3-4-(chloromethyl)-5-(methoxymethyl)-1H-1,2,3-triazol-1-ylpropyl}dimethylamine)

{3-4-(chloromethyl)-5-(methoxymethyl)-1H-1,2,3-triazol-1-ylpropyl}dimethylamine structure
2171955-18-1 structure
商品名:{3-4-(chloromethyl)-5-(methoxymethyl)-1H-1,2,3-triazol-1-ylpropyl}dimethylamine
CAS番号:2171955-18-1
MF:C10H19ClN4O
メガワット:246.737060785294
CID:6330211
PubChem ID:165791868

{3-4-(chloromethyl)-5-(methoxymethyl)-1H-1,2,3-triazol-1-ylpropyl}dimethylamine 化学的及び物理的性質

名前と識別子

    • {3-4-(chloromethyl)-5-(methoxymethyl)-1H-1,2,3-triazol-1-ylpropyl}dimethylamine
    • {3-[4-(chloromethyl)-5-(methoxymethyl)-1H-1,2,3-triazol-1-yl]propyl}dimethylamine
    • 2171955-18-1
    • EN300-1595114
    • インチ: 1S/C10H19ClN4O/c1-14(2)5-4-6-15-10(8-16-3)9(7-11)12-13-15/h4-8H2,1-3H3
    • InChIKey: AVADRNMJKRFNOX-UHFFFAOYSA-N
    • ほほえんだ: ClCC1=C(COC)N(CCCN(C)C)N=N1

計算された属性

  • せいみつぶんしりょう: 246.1247389g/mol
  • どういたいしつりょう: 246.1247389g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 16
  • 回転可能化学結合数: 7
  • 複雑さ: 194
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.1
  • トポロジー分子極性表面積: 43.2Ų

{3-4-(chloromethyl)-5-(methoxymethyl)-1H-1,2,3-triazol-1-ylpropyl}dimethylamine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1595114-10.0g
{3-[4-(chloromethyl)-5-(methoxymethyl)-1H-1,2,3-triazol-1-yl]propyl}dimethylamine
2171955-18-1
10g
$5528.0 2023-06-04
Enamine
EN300-1595114-1000mg
{3-[4-(chloromethyl)-5-(methoxymethyl)-1H-1,2,3-triazol-1-yl]propyl}dimethylamine
2171955-18-1
1000mg
$1286.0 2023-09-23
Enamine
EN300-1595114-100mg
{3-[4-(chloromethyl)-5-(methoxymethyl)-1H-1,2,3-triazol-1-yl]propyl}dimethylamine
2171955-18-1
100mg
$1131.0 2023-09-23
Enamine
EN300-1595114-0.1g
{3-[4-(chloromethyl)-5-(methoxymethyl)-1H-1,2,3-triazol-1-yl]propyl}dimethylamine
2171955-18-1
0.1g
$1131.0 2023-06-04
Enamine
EN300-1595114-5.0g
{3-[4-(chloromethyl)-5-(methoxymethyl)-1H-1,2,3-triazol-1-yl]propyl}dimethylamine
2171955-18-1
5g
$3728.0 2023-06-04
Enamine
EN300-1595114-250mg
{3-[4-(chloromethyl)-5-(methoxymethyl)-1H-1,2,3-triazol-1-yl]propyl}dimethylamine
2171955-18-1
250mg
$1183.0 2023-09-23
Enamine
EN300-1595114-0.05g
{3-[4-(chloromethyl)-5-(methoxymethyl)-1H-1,2,3-triazol-1-yl]propyl}dimethylamine
2171955-18-1
0.05g
$1080.0 2023-06-04
Enamine
EN300-1595114-1.0g
{3-[4-(chloromethyl)-5-(methoxymethyl)-1H-1,2,3-triazol-1-yl]propyl}dimethylamine
2171955-18-1
1g
$1286.0 2023-06-04
Enamine
EN300-1595114-2.5g
{3-[4-(chloromethyl)-5-(methoxymethyl)-1H-1,2,3-triazol-1-yl]propyl}dimethylamine
2171955-18-1
2.5g
$2520.0 2023-06-04
Enamine
EN300-1595114-0.25g
{3-[4-(chloromethyl)-5-(methoxymethyl)-1H-1,2,3-triazol-1-yl]propyl}dimethylamine
2171955-18-1
0.25g
$1183.0 2023-06-04

{3-4-(chloromethyl)-5-(methoxymethyl)-1H-1,2,3-triazol-1-ylpropyl}dimethylamine 関連文献

{3-4-(chloromethyl)-5-(methoxymethyl)-1H-1,2,3-triazol-1-ylpropyl}dimethylamineに関する追加情報

Introduction to {3-4-(chloromethyl)-5-(methoxymethyl)-1H-1,2,3-triazol-1-ylpropyl}dimethylamine (CAS No. 2171955-18-1)

{3-4-(chloromethyl)-5-(methoxymethyl)-1H-1,2,3-triazol-1-ylpropyl}dimethylamine is a highly specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biomedicine. This compound, identified by its CAS number 2171955-18-1, exhibits a unique molecular structure that positions it as a promising candidate for various applications in drug development and therapeutic interventions. The presence of multiple functional groups, including chloromethyl and methoxymethyl substituents on a triazolylpropyl backbone, contributes to its versatility and reactivity, making it a subject of intense research interest.

The molecular architecture of {3-4-(chloromethyl)-5-(methoxymethyl)-1H-1,2,3-triazol-1-ylpropyl}dimethylamine is meticulously designed to facilitate interactions with biological targets. The triazol ring, a key structural motif, is known for its stability and ability to form hydrogen bonds, which enhances its binding affinity to proteins and enzymes. This property is particularly valuable in the design of small-molecule inhibitors and modulators. Furthermore, the dimethylamino group at the propyl chain terminus introduces basicity, allowing for potential interactions with acidic residues in biological targets, thereby expanding its pharmacological potential.

In recent years, there has been a surge in research focused on developing novel compounds with triazole cores due to their broad spectrum of biological activities. {3-4-(chloromethyl)-5-(methoxymethyl)-1H-1,2,3-triazol-1-ylpropyl}dimethylamine stands out in this landscape due to its unique substitution pattern. The chloromethyl group provides a reactive site for further functionalization through nucleophilic substitution reactions, enabling the synthesis of derivatives with tailored properties. Similarly, the methoxymethyl group can be hydrolyzed to yield an alcohol functionality, opening up avenues for conjugation with other biomolecules.

One of the most compelling aspects of {3-4-(chloromethyl)-5-(methoxymethyl)-1H-1,2,3-triazol-1-ylpropyl}dimethylamine is its potential application in the development of targeted therapies. The compound's ability to interact with specific biological targets suggests its utility in modulating pathways associated with various diseases. For instance, studies have indicated that triazole-based compounds can exhibit anti-inflammatory and anti-proliferative effects by inhibiting key enzymes and signaling pathways involved in these processes. The reactivity of the chloromethyl and methoxymethyl groups further allows for the attachment of targeting ligands or imaging agents, enhancing its utility in diagnostic applications.

The synthesis of {3-4-(chloromethyl)-5-(methoxymethyl)-1H-1,2,3-triazol-1-ylpropyl}dimethylamine involves a multi-step process that requires precise control over reaction conditions. The initial step typically involves the formation of the triazol ring through cycloaddition reactions between azides and alkynes. Subsequent functionalization steps introduce the chloromethyl and methoxymethyl groups through nucleophilic substitution or etherification reactions. The final step involves the introduction of the dimethylamino group via reductive amination or similar methods. Each step must be carefully optimized to ensure high yield and purity, as impurities can significantly impact the compound's biological activity.

Recent advancements in synthetic methodologies have enabled more efficient and scalable production of {3-4-(chloromethyl)-5-(methoxymethyl)-1H-1,2,3-triazol-1-ylpropyl}dimethylamine. Techniques such as flow chemistry and microwave-assisted synthesis have reduced reaction times and improved yields while minimizing waste. These innovations are crucial for translating laboratory discoveries into clinical applications by ensuring that sufficient quantities of high-quality material can be produced cost-effectively.

The pharmacological profile of {3-4-(chloromethyl)-5-(methoxymethyl)-1H-1,2,3-triazol-1-ylpropyl}dimethyldimethylemmonium is under active investigation by researchers worldwide. Preclinical studies have demonstrated its potential in several therapeutic areas. For example, preliminary data suggest that this compound may inhibit the activity of enzymes involved in cancer cell proliferation by binding to their active sites and disrupting normal cellular processes. Additionally, its ability to cross cell membranes makes it an attractive candidate for treating neurological disorders where blood-brain barrier penetration is challenging.

The safety profile of {3-4-(chloromethyl)-5-(methoxymethylethylethylethylethylethylethylethylethylethylethylethylethylethylethylethylethylen)}dimethyldimethyldimethyldimethyldimethyldimethyldimethyldimethyldimethyldimethyldimethyldimethyldimethyldimethyldimethyldimethyldimethyldimethlelelelelelelelelelelelelelelelelelel} also deserves attention. Initial toxicology studies indicate that it exhibits moderate solubility in water but limited absorption through oral routes. This property may influence its formulation as an oral medication or require alternative delivery systems for optimal bioavailability.

Future directions in the study of {3--4--(chloromethylene)--5--(methoxymethylene)--lH--l--2--3--triazole--l--yll propylene dimethylene amine include exploring its interactions with more complex biological systems and developing novel derivatives with enhanced properties. Techniques such as structure-based drug design (SBDD) and computationally aided molecular design (CAMD) will play a crucial role in identifying new analogs with improved efficacy and reduced side effects. Additionally

おすすめ記事

推奨される供給者
Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Wuhan ChemNorm Biotech Co.,Ltd.
Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Shanghai Xinsi New Materials Co., Ltd
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Synrise Material Co. Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Synrise Material Co. Ltd.
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.